N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3,4-dimethylbenzamide -

N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3,4-dimethylbenzamide

Catalog Number: EVT-3668287
CAS Number:
Molecular Formula: C21H17N3O3
Molecular Weight: 359.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides []

    2. 3-Methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile []

      3. N-(4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide []

        4. N-Phenyl-N-{4-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]phenyl}aniline []

          5. 2,9,16,23-tetra-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamido-metallophthalocyanines []

            6. N‐Phenyl‐N‐{4‐[5‐(2‐phenyl‐3‐pyridyl)‐1,3,4‐oxadiazol‐2‐yl]phenyl}aniline []

              (R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI) []

              • Compound Description: VNI is a known inhibitor of protozoan CYP51 that shows efficacy in treating Chagas disease. It serves as a scaffold for designing antifungal drug candidates targeting sterol 14α-demethylase (CYP51). []

              8. 3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides []

              • Compound Description: This series of bi-heterocyclic propanamides was synthesized and demonstrated promising urease inhibitory activity with low cytotoxicity. []

              9. (E)-5-benzylidene-2-((4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)thiazol-4(5H)-one derivatives []

              • Compound Description: This series of compounds containing 1,3,4-oxadiazole and thiazolone rings were synthesized and showed enhanced activity against Gram-negative bacteria compared to the control drug gentamycin. []

              10. N-(5BROMO-2-(5-PHENYL1,3,4-OXADIAZOL-2-YL)NAPHTHA[2,1-B]FURAN-1- YL)ACETAMIDE []

              • Compound Description: This compound, a derivative of naphtho-furan containing a 1,3,4-oxadiazole moiety, exhibited good antibacterial and antifungal activities. []

              11. N-(5-NITRO-2-(5-PHENYL-1,3,4- OXADIAZOL-2-YL)NAPHTHA[2,1-BFURAN-1-YL]ACETAMIDE []

              • Compound Description: Similar to the previous compound, this is also a naphtho-furan derivative with a 1,3,4-oxadiazole moiety. It demonstrated good antibacterial and antifungal properties. []

              12. {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol []

              • Compound Description: In this compound, the 1,3,4-oxadiazole ring is nearly coplanar with two adjacent benzene rings. Intermolecular O—H⋯N hydrogen bonds connect the molecules in its crystal structure. []

              13. N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline []

              • Compound Description: This compound contains both a pyrazole ring and an oxadiazole ring, with a notable dihedral angle between them. []

              14. N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide []

              • Compound Description: This compound represents a hybrid ring system with thiazole and oxadiazole rings. It exhibits significant antibacterial activity. []

              15. 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one []

              • Compound Description: This compound, containing a pyridazine ring system linked to the 1,3,4-oxadiazole moiety, crystallizes in the monoclinic space group P21. Its crystal packing is characterized by C—H⋯N and C—H⋯O contacts. []

              16. (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives []

              • Compound Description: This series of indolizine derivatives containing a 1,3,4-oxadiazole moiety were evaluated for their anti-cancer and antimicrobial activities. Some derivatives exhibited potent cytotoxicity against the MCF-7 cell line. []

              17. N-(3-Methoxy-5-methylpyrazin-2-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]pyridine-3-sulfonamide (ZD4054 Form 1) []

              • Compound Description: This compound, featuring a pyrazine ring system and a sulfonamide group linked to a 1,3,4-oxadiazole core, has been crystallized and structurally characterized. []

              18. 4-(4-Methylpiperazin-1-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline []

              • Compound Description: This quinoline derivative incorporates a 1,3,4-oxadiazole ring and a piperazine ring within its structure. Its crystal packing is stabilized by intra- and intermolecular hydrogen bonds. []

              19. r-1,c-2,t-3,t-4-1,2-Bis(4-methoxyphenyl)-3,4-bis(5-phenyl-1,3,4-oxadiazol-2-yl)cyclobutane []

              • Compound Description: This compound is a syn-head-to-head photodimer of a diphenyloxadiazolylcyclobutane derivative. It lacks molecular mirror symmetry in its crystalline state, and its cyclobutane ring adopts a puckered conformation. []

              20. 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides []

              • Compound Description: This series of 1,3,4-oxadiazole derivatives was synthesized and evaluated for antimicrobial and hemolytic activity. Many compounds exhibited activity against various microbial species. []

              21. N-(4-Chlorophenyl)-1-(5-{[(2-phenylethyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide []

              • Compound Description: This compound features a 1,3,4-oxadiazole ring connected to sulfonamide and chlorobenzene groups. Its crystal structure exhibits C—H⋯N and N—H⋯O hydrogen bonding interactions. []

              22. 1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones []

              • Compound Description: This series combines 1,3,4-oxadiazole and thieno[2,3-d]pyrimidine units. Some derivatives exhibit antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. []

              23. 5-(bis((5-phenyl-1,3,4-oxadiazol-2-yl)me- thylthio)methylene)-2-(4-substituted benzylthio)-pyrimidine-4,6-(1H,5H)-dione derivatives []

              • Compound Description: This study focuses on synthesizing and investigating the biological activities of a new class of bis-heterocycles, featuring the 1,3,4-oxadiazole ring system alongside pyrimidine and thiadiazole rings. []

              24. N-{6-aryl-4-[(E)-2-furylmethylene]-1,2,3,4-tetrahydro-3-oxopyridazin-1-ylcarbonyl}-p-toluenesulfonamides []

              • Compound Description: This series of compounds, synthesized via a multi-step process, showcases the diversity of heterocyclic systems that can be constructed. []

              25. N-{5-[(E)-1-aroylmethyl-2-(2-furyl)vinyl]-1,3,4-oxadiazol-2-yl}-p-toluenesulfonamides []

              • Compound Description: This series of compounds, generated through a cyclization reaction, highlights the versatility of 1,3,4-oxadiazole synthesis and the incorporation of the 2-furyl group. []

              26. 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines []

              • Compound Description: This series of oxadiazoles was designed based on known anticancer and antioxidant agents. They were tested against various cancer cell lines and exhibited significant anticancer and antioxidant activities. []

              27. bis-(1,3,4-oxadiazol-2-ylamino)-2-aryl-1,3-thiazolan-4-ones []

              • Compound Description: This series of bis-heterocycles, incorporating two 1,3,4-oxadiazole rings and a thiazolidinone ring, were investigated for their antimicrobial, nematicidal, and anticancer activities. They displayed promising results in all three areas. []

              28. 2-methyl-5-substitutedbenzylthio-1,3,4-oxadiazolyl-4-methylphthalazine-2-ones []

              • Compound Description: This series of 1,3,4-oxadiazoles, designed as chalcone analogs, were synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. Some derivatives showed improved activity compared to standard drugs. []

              29. (E)-substituted phenyl acryloylphenyl-4-methyl-1-oxophthalazine-1,3,4-oxadiazolylthioacetamides []

              • Compound Description: This series, similar to the previous one, comprises 1,3,4-oxadiazoles designed as chalcone analogs and evaluated for antibacterial activity. Some derivatives demonstrated potent antibacterial activity compared to standard drugs. []

              30. 1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1) []

              • Compound Description: EPPA-1 is a novel phosphodiesterase 4 (PDE4) inhibitor with promising anti-inflammatory activity and an improved therapeutic index compared to existing PDE4 inhibitors. []

              31. 5-[5-(4-Chlorophenyl)isoxazol-3-yl]-N-phenyl-1,3,4-oxadiazol-2-amine []

              • Compound Description: This compound consists of chlorophenyl, isoxazolyl, oxadiazolyl, and phenyl rings. Its crystal structure reveals π-π stacking and N—H...N interactions between molecules. []

              32. 1-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone []

              • Compound Description: This compound, comprising an oxadiazole ring and two chloro-substituted phenyl rings, forms undulating ribbons in its crystal structure due to C—H⋯N hydrogen bonding. []

              Properties

              Product Name

              N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3,4-dimethylbenzamide

              IUPAC Name

              N-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]-3,4-dimethylbenzamide

              Molecular Formula

              C21H17N3O3

              Molecular Weight

              359.4 g/mol

              InChI

              InChI=1S/C21H17N3O3/c1-13-5-6-16(12-14(13)2)19(25)22-17-9-7-15(8-10-17)20-23-24-21(27-20)18-4-3-11-26-18/h3-12H,1-2H3,(H,22,25)

              InChI Key

              UMVSLNXCOYKJKG-UHFFFAOYSA-N

              Canonical SMILES

              CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CO4)C

              Product FAQ

              Q1: How Can I Obtain a Quote for a Product I'm Interested In?
              • To receive a quotation, send us an inquiry about the desired product.
              • The quote will cover pack size options, pricing, and availability details.
              • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
              • Quotations are valid for 30 days, unless specified otherwise.
              Q2: What Are the Payment Terms for Ordering Products?
              • New customers generally require full prepayment.
              • NET 30 payment terms can be arranged for customers with established credit.
              • Contact our customer service to set up a credit account for NET 30 terms.
              • We accept purchase orders (POs) from universities, research institutions, and government agencies.
              Q3: Which Payment Methods Are Accepted?
              • Preferred methods include bank transfers (ACH/wire) and credit cards.
              • Request a proforma invoice for bank transfer details.
              • For credit card payments, ask sales representatives for a secure payment link.
              • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
              Q4: How Do I Place and Confirm an Order?
              • Orders are confirmed upon receiving official order requests.
              • Provide full prepayment or submit purchase orders for credit account customers.
              • Send purchase orders to sales@EVITACHEM.com.
              • A confirmation email with estimated shipping date follows processing.
              Q5: What's the Shipping and Delivery Process Like?
              • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
              • You can use your FedEx account; specify this on the purchase order or inform customer service.
              • Customers are responsible for customs duties and taxes on international shipments.
              Q6: How Can I Get Assistance During the Ordering Process?
              • Reach out to our customer service representatives at sales@EVITACHEM.com.
              • For ongoing order updates or questions, continue using the same email.
              • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

              Quick Inquiry

               Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.